molecular formula C6H13ClNOP B14625531 2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane CAS No. 54608-29-6

2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane

Cat. No.: B14625531
CAS No.: 54608-29-6
M. Wt: 181.60 g/mol
InChI Key: OGDKYKHSBLDYLX-UHFFFAOYSA-N
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Description

2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane is an organophosphorus compound that features a unique oxazaphosphinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane typically involves the reaction of a suitable phosphine precursor with an appropriate chloroalkylamine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the oxazaphosphinane ring. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is usually conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through distillation or recrystallization techniques .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

54608-29-6

Molecular Formula

C6H13ClNOP

Molecular Weight

181.60 g/mol

IUPAC Name

2-chloro-3-propan-2-yl-1,3,2-oxazaphosphinane

InChI

InChI=1S/C6H13ClNOP/c1-6(2)8-4-3-5-9-10(8)7/h6H,3-5H2,1-2H3

InChI Key

OGDKYKHSBLDYLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCOP1Cl

Origin of Product

United States

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